molecular formula C6H16Cl2N2O2 B1583576 DL-Lysine dihydrochloride CAS No. 617-68-5

DL-Lysine dihydrochloride

Cat. No.: B1583576
CAS No.: 617-68-5
M. Wt: 219.11 g/mol
InChI Key: JBBURJFZIMRPCZ-UHFFFAOYSA-N
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Description

DL-Lysine dihydrochloride is a synthetic form of lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its stability and solubility. The compound is characterized by its molecular formula, C6H14N2O2·2HCl, and a molecular weight of 219.11 g/mol .

Mechanism of Action

Target of Action

DL-Lysine dihydrochloride is a racemic mixture of the D- and L- enantiomers of lysine . Lysine, an essential amino acid, plays a crucial role in protein synthesis and metabolism . It is a base, as are arginine and histidine, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis .

Mode of Action

This compound interacts with its targets by binding to them through its ε-amino group . Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the production of antibodies, hormones, and enzymes . Common posttranslational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine . Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase . O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It insures the adequate absorption of calcium and helps form collagen, which makes up bone cartilage and connective tissues . Supplemental lysine has putative anti-herpes simplex virus activity . There is preliminary research suggesting that it may have some anti-osteoporotic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Lysine dihydrochloride can be synthesized through the hydrolysis of benzoyllysine. The process involves dissolving benzoyllysine in a mixture of hydrochloric acid and water, followed by boiling under reflux for ten hours. The resulting solution is then cooled, and the benzoic acid is removed by filtration. The filtrate is evaporated to obtain a thick syrup, which is then treated with hot absolute alcohol and ether to precipitate this compound .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The use of advanced filtration and crystallization techniques ensures high purity and yield. The compound is often produced in bulk and packaged according to specific requirements .

Chemical Reactions Analysis

Types of Reactions: DL-Lysine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DL-Lysine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in peptide synthesis and as a building block for various chemical compounds.

    Biology: Plays a role in protein synthesis and is used in cell culture media.

    Medicine: Investigated for its potential in treating herpes simplex virus and osteoporosis.

    Industry: Used in the production of nutritional supplements and animal feed

Comparison with Similar Compounds

Uniqueness of DL-Lysine Dihydrochloride: this compound is unique due to its stability and solubility, making it suitable for various applications where other forms of lysine may not be as effective. Its ability to undergo diverse chemical reactions also adds to its versatility in research and industrial applications .

Properties

IUPAC Name

2,6-diaminohexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951110
Record name Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284664-88-6, 617-68-5
Record name Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-lysine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSINE DIHYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3H6DC5PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Lysine dihydrochloride
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DL-Lysine dihydrochloride
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DL-Lysine dihydrochloride
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DL-Lysine dihydrochloride
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DL-Lysine dihydrochloride
Reactant of Route 6
DL-Lysine dihydrochloride

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